2-(t-Butyldimethylsilyloxymethyl)aniline
Overview
Description
Synthesis Analysis
Anilines, including “2-(t-Butyldimethylsilyloxymethyl)aniline”, are generally derived from benzene, toluene, and xylenes (BTX) — petrochemicals available at low cost in bulk quantities . These building blocks contain a benzene ring in which a carbon–hydrogen (C–H) bond can be replaced with a carbon–nitrogen (C–N) bond without disrupting the aromatic system, thus producing the nitrogenated aromatic framework of an aniline . This method for making anilines is known as the nitration–reduction pathway .Chemical Reactions Analysis
Anilines have been studied extensively as reductants of environmental oxidants and as reductates that are transformed by environmental oxidants . The thermodynamics and kinetics of these reactions have been interpreted using oxidation potentials for substituted phenols and anilines .Physical and Chemical Properties Analysis
Anilines are slightly soluble in water and sometimes freely soluble in chemicals such as alcohol and ether . They tend to darken when exposed to air and light . Anilines are weak bases and on their reaction with strong acids, they form anilinium ion .Safety and Hazards
Mechanism of Action
Target of Action
It is known to be an organic synthetic intermediate and a pharmaceutical intermediate . It can be used in laboratory research processes and in the synthesis of chemical and pharmaceutical compounds .
Action Environment
The action of 2-(((tert-Butyldimethylsilyl)oxy)methyl)aniline, like many other synthetic intermediates, can be influenced by various environmental factors. These can include temperature, pH, and the presence of other reactants or catalysts. It’s important to note that this compound reacts slowly with moisture/water and is acid sensitive .
Properties
IUPAC Name |
2-[[tert-butyl(dimethyl)silyl]oxymethyl]aniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NOSi/c1-13(2,3)16(4,5)15-10-11-8-6-7-9-12(11)14/h6-9H,10,14H2,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGBGPSUAJCWTTD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1=CC=CC=C1N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NOSi | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80456667 | |
Record name | Benzenamine, 2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80456667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.41 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68847-33-6 | |
Record name | Benzenamine, 2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80456667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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